molecular formula C16H13BrN2 B11452393 2-(3-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

2-(3-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

Cat. No.: B11452393
M. Wt: 313.19 g/mol
InChI Key: YKKJYTXBDYEQPQ-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromophenyl group and a prop-2-en-1-yl group attached to the benzodiazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid or ester.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

In an industrial setting, the production of 2-(3-BROMOPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Phenyl-substituted benzodiazoles.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

2-(3-BROMOPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-1,3-benzodiazole: Lacks the bromine and prop-2-en-1-yl groups, resulting in different chemical and biological properties.

    2-(4-Bromophenyl)-1H-1,3-benzodiazole: Similar structure but with the bromine atom in a different position, which can affect its reactivity and interactions.

    2-(3-Bromophenyl)-1H-1,3-benzodiazole:

Uniqueness

The presence of both the bromophenyl and prop-2-en-1-yl groups in 2-(3-BROMOPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE imparts unique chemical reactivity and potential biological activities, distinguishing it from other benzodiazole derivatives.

Properties

Molecular Formula

C16H13BrN2

Molecular Weight

313.19 g/mol

IUPAC Name

2-(3-bromophenyl)-1-prop-2-enylbenzimidazole

InChI

InChI=1S/C16H13BrN2/c1-2-10-19-15-9-4-3-8-14(15)18-16(19)12-6-5-7-13(17)11-12/h2-9,11H,1,10H2

InChI Key

YKKJYTXBDYEQPQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br

Origin of Product

United States

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